2-Methoxytropone
Overview
Description
2-Methoxytropone is a cyclic organic compound belonging to the group of natural alkaloids. It has the chemical formula C8H8O2 and a molecular weight of 136.15 g/mol This compound is characterized by a seven-membered ring structure with a methoxy group attached to the second carbon atom
Preparation Methods
The synthesis of 2-Methoxytropone typically involves the reaction of 2-hydroxytropone with dimethyl sulfate in the presence of potassium carbonate. This method yields this compound through a methylation process. Another synthetic route includes the reaction of tropolone with methanol in the presence of an acid catalyst . Industrial production methods often involve similar processes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Methoxytropone undergoes various chemical reactions, including:
Bromination: When treated with bromine in methanol, it forms addition products such as 2,6-dibromo-7,7-dimethoxy and 2,4,6-tribromo-7,7-dimethoxy-2,4-cycloheptadien-1-one. In other solvents like anhydrous ethanol or chloroform, it forms complex compounds.
Nucleophilic Substitution: It reacts with nucleophiles like sodium methoxide to form stable adducts.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to yield various derivatives.
Common reagents used in these reactions include bromine, methanol, sodium methoxide, and various acids and bases. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
2-Methoxytropone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxytropone involves its interaction with various molecular targets. For example, in bromination reactions, the methoxy group at the second position facilitates nucleophilic attack, leading to the formation of addition products . The exact pathways and molecular targets can vary depending on the specific reaction and conditions.
Comparison with Similar Compounds
2-Methoxytropone is unique due to its methoxy group and seven-membered ring structure. Similar compounds include:
Tropolone: Lacks the methoxy group and has different reactivity.
2-Aminotropone: Contains an amino group instead of a methoxy group, leading to different chemical behavior.
2-Methylaminotropone: Similar to 2-Aminotropone but with a methyl group attached to the amino group.
These compounds share some chemical properties but differ significantly in their reactivity and applications.
Properties
IUPAC Name |
2-methoxycyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYJSKNHDZZDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175993 | |
Record name | 2-Methoxytropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-40-2 | |
Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxytropolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxytropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.